1-benzyl-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-3,6-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a benzothiazole moiety, and it also contains benzyl and methyl substituents.
Preparation Methods
The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the benzothiazole moiety and other substituents. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
1-BENZYL-3,6-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzothiazole or pyrazolo[3,4-b]pyridine rings.
Common Reagents and Conditions: Typical reagents include acids, bases, and organometallic compounds, with reactions often conducted under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-BENZYL-3,6-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-BENZYL-3,6-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Benzimidazoles: These compounds also contain a fused benzene and heterocyclic ring system and are known for their diverse biological activities.
Pyrazoles: Similar to pyrazolo[3,4-b]pyridines, pyrazoles are heterocyclic compounds with various applications in medicinal chemistry.
Benzothiazoles: These compounds share the benzothiazole moiety and are studied for their potential therapeutic properties.
The uniqueness of 1-BENZYL-3,6-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting biological activities.
Properties
Molecular Formula |
C24H21N5OS |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-benzyl-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H21N5OS/c1-14-8-7-11-19-21(14)26-24(31-19)27-23(30)18-12-15(2)25-22-20(18)16(3)28-29(22)13-17-9-5-4-6-10-17/h4-12H,13H2,1-3H3,(H,26,27,30) |
InChI Key |
TUPCFDBGDRSJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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